molecular formula C7H11ClOS B15222324 2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride

2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride

Cat. No.: B15222324
M. Wt: 178.68 g/mol
InChI Key: OHJMDEPIJKMTES-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride is an organic compound that features a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride involves its reactivity towards nucleophiles and its ability to undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants involved .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: Similar in structure but contains an oxygen atom instead of sulfur.

    Tetrahydrothiophene: Similar sulfur-containing ring but lacks the acetyl chloride group.

    2-(Tetrahydro-2H-thiopyran-4-yl)acetate: An ester derivative of the compound.

Uniqueness

2-(Tetrahydro-2H-thiopyran-4-yl)acetyl chloride is unique due to its combination of a thiopyran ring and an acetyl chloride group, which imparts specific reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C7H11ClOS

Molecular Weight

178.68 g/mol

IUPAC Name

2-(thian-4-yl)acetyl chloride

InChI

InChI=1S/C7H11ClOS/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2

InChI Key

OHJMDEPIJKMTES-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1CC(=O)Cl

Origin of Product

United States

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